Pacritinib

Catalog No.
S547886
CAS No.
937272-79-2
M.F
C28H32N4O3
M. Wt
472.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pacritinib

CAS Number

937272-79-2

Product Name

Pacritinib

IUPAC Name

(16E)-11-(2-pyrrolidin-1-ylethoxy)-14,19-dioxa-5,7,27-triazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(24),2(27),3,5,8(26),9,11,16,21(25),22-decaene

Molecular Formula

C28H32N4O3

Molecular Weight

472.6 g/mol

InChI

InChI=1S/C28H32N4O3/c1-2-13-32(12-1)14-17-35-27-9-8-25-19-24(27)21-34-16-4-3-15-33-20-22-6-5-7-23(18-22)26-10-11-29-28(30-25)31-26/h3-11,18-19H,1-2,12-17,20-21H2,(H,29,30,31)/b4-3+

InChI Key

HWXVIOGONBBTBY-ONEGZZNKSA-N

SMILES

C1CCN(C1)CCOC2=C3COCC=CCOCC4=CC(=CC=C4)C5=NC(=NC=C5)NC(=C3)C=C2

Solubility

Soluble in DMSO, not in water

Synonyms

SB1518; SB 1518; SB-1518; Pacritinib.

Canonical SMILES

C1CCN(C1)CCOC2=C3COCC=CCOCC4=CC(=CC=C4)C5=NC(=NC=C5)NC(=C3)C=C2

Isomeric SMILES

C1CCN(C1)CCOC2=C3COC/C=C/COCC4=CC(=CC=C4)C5=NC(=NC=C5)NC(=C3)C=C2

Description

The exact mass of the compound Pacritinib is 472.24744 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.

Mechanism of Action

Pacritinib acts by inhibiting two key enzymes: Janus Kinase 2 (JAK2) and Interleukin-1 Receptor-Associated Kinase 1 (IRAK1). JAK2 mutations are prevalent in MF, and their inhibition disrupts critical signaling pathways involved in disease development. IRAK1 is another signaling molecule that contributes to inflammation and fibrosis in MF. By targeting both JAK2 and IRAK1, Pacritinib has the potential to be more effective than drugs that only target JAK2 [].

Efficacy in Myelofibrosis

Clinical trials are evaluating Pacritinib's ability to improve symptoms and control disease progression in MF patients. Studies have shown promise in reducing splenomegaly (enlarged spleen), a common and debilitating symptom of MF. Pacritinib also demonstrates efficacy in managing other symptoms like fatigue and night sweats [, ].

One particular study, PERSIST-1, showed that Pacritinib significantly reduced spleen size and improved symptoms in patients after 24 weeks compared to those receiving Best Available Therapy (BAT) []. Additionally, Pacritinib appears to be effective even in patients with low platelet counts, a situation where other JAK inhibitors may not be suitable [].

Safety Profile

Research is ongoing to determine the safety profile of Pacritinib in MF patients. While the drug appears to be well-tolerated, some side effects like diarrhea and nausea have been reported []. Studies are also investigating the long-term safety of Pacritinib, particularly its potential impact on blood cell counts [].

Pacritinib is a small molecule inhibitor specifically targeting Janus kinase subtype 2 (JAK2) and fms-like tyrosine kinase 3 (FLT3). It is primarily used in the treatment of myelofibrosis, a hematological malignancy characterized by bone marrow fibrosis, splenomegaly, and cytopenias. Pacritinib's unique mechanism allows it to exert therapeutic effects without significant myelosuppression, making it suitable for patients with low platelet counts. The compound was approved for clinical use in the United States in 2023 under the brand name Vonjo .

Pacritinib undergoes extensive metabolism primarily through cytochrome P450 3A4, resulting in several metabolites, including M1 and M2, which contribute minimally to its pharmacologic activity . The compound's half-life is approximately 27.7 hours, allowing for effective dosing regimens .

Metabolic Pathway

  • Primary Metabolism: CYP3A4-mediated
  • Major Metabolites: M1 (9.6% of exposure) and M2 (10.5% of exposure)
  • Elimination: Approximately 87% excreted via feces, with only trace amounts in urine .

Pacritinib exhibits potent inhibitory effects on JAK2 and FLT3, which are crucial in hematopoietic signaling pathways. Its selectivity allows it to inhibit the JAK2V617F mutation frequently found in myelofibrosis without affecting JAK1 activity significantly. This selectivity is particularly beneficial as it minimizes the risk of hematological side effects commonly associated with other JAK inhibitors .

Mechanism of Action

  • Target Kinases: JAK2, JAK2V617F, FLT3
  • Effects: Reduces splenomegaly, alleviates symptoms of myelofibrosis, decreases circulating cytokine levels.

The synthesis of pacritinib involves several key steps:

  • Starting Materials:
    • Compound I: 1-[3-(4-bromo-2-butene) methanol phenyl]-3-dimethylamino-2-propylene-1-keto.
    • Compound II: 2-[2-(1-pyrrolidyl) ethoxy]-5-guanidyl phenyl methanol.
  • Cyclization Reaction: The two compounds undergo a cyclization reaction facilitated by an alkali accelerator to form an intermediate.
  • Final Steps: Further reactions and purification lead to the final product, pacritinib .

Key Features of Synthesis

  • Raw Materials: Easily obtainable.
  • Process: Concise and environmentally friendly.
  • Suitability: Adaptable for industrial production .

Pacritinib is primarily indicated for treating intermediate or high-risk primary or secondary myelofibrosis. It has shown efficacy in improving symptoms associated with this condition and reducing spleen size without significant adverse effects on blood cell counts .

Clinical Use

  • Indication: Myelofibrosis.
  • Dosage: Initial dose of 200 mg twice daily.
  • Side Effects: Commonly includes fatigue, diarrhea, and bruising; severe effects can include hemorrhage and worsening thrombocytopenia .

Pacritinib's interactions primarily involve its metabolism through CYP3A4, suggesting potential drug-drug interactions with other medications that are substrates or inhibitors of this enzyme. Monitoring is recommended when used concurrently with such drugs to avoid adverse reactions or altered efficacy .

Several compounds share structural or functional similarities with pacritinib, particularly other JAK inhibitors. Notable examples include:

Compound NameTarget KinasesUnique Features
RuxolitinibJAK1, JAK2Stronger myelosuppressive effects; first approved JAK inhibitor for myelofibrosis.
FedratinibJAK2Approved for myelofibrosis; associated with cardiac toxicity.
BaricitinibJAK1, JAK2Approved for rheumatoid arthritis; less selective than pacritinib.

Uniqueness of Pacritinib

Pacritinib stands out due to its ability to inhibit JAK2 without causing significant myelosuppression, making it particularly suitable for patients with low platelet counts—a common issue in myelofibrosis patients . This selectivity allows for improved patient outcomes compared to other available therapies.

By providing a targeted approach to treating myelofibrosis while minimizing adverse effects on blood cell production, pacritinib represents a significant advancement in the management of this challenging condition.

Purity

>98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.8

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

472.24744090 g/mol

Monoisotopic Mass

472.24744090 g/mol

Heavy Atom Count

35

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

G22N65IL3O

Drug Indication

Pacritinib is indicated for the treatment of adults with intermediate or high-risk primary or secondary (post-polycythemia vera or post-essential thrombocythemia) myelofibrosis with a platelet count below 50 x 109/L. This indication is approved under accelerated approval based on spleen volume reduction. Continued approval may be contingent upon verification and description of clinical benefit in confirmatory trials.
Treatment of post-essential thrombocythaemia myelofibrosis, Treatment of post-polycythaemia vera myelofibrosis

Livertox Summary

Pacritinib is a small molecule Janus kinase inhibitor that is used in the treatment of intermediate or high risk, primary or secondary myelofibrosis. Pacritinib is associated with transient and usually mild elevations in serum aminotransferase during therapy but has not been linked instances of clinically apparent acute liver injury.

Drug Classes

Antineoplastic Agents

Mechanism of Action

While the pathogenesis of myelofibrosis (MF) is still poorly understood, both primary and secondary (i.e. post-polycythemia vera or post-essential thrombocythemia) myelofibrosis have been associated with mutations of _JAK2_. Signaling pathways initiated by JAK2 generate a number of cytokines and growth factors responsible for hematopoiesis and immune functioning, and its dysregulation is thought to be a driver of MF pathogenesis. Pacritinib is thought to exert its pharmacologic activity via inhibition of wild-type JAK2, mutant JAK2V617F, and FMS-like tyrosine kinase 3 (FLT3). It has a greater inhibitory potency towards JAK2 than related proteins (e.g. JAK3, TYK2), and does not inhibit JAK1 at clinically relevant concentrations. Pacritinib also exhibits some inhibitory activity against other cellular kinases (e.g. CSF1R and IRAK1), although the clinical significance of this activity is unknown.

Absorption Distribution and Excretion

Following oral administration of 200mg pacritinib twice daily, the mean Cmax and AUC0-12 at steady-state were 8.4 mg/L and 95.6 mg*h/L, respectively. The Tmax is approximately 4-5 hours post-dose. Co-administration with food does not significantly impact the pharmacokinetics of pacritinib.
Following oral administration of radiolabeled pacritinib, approximately 87% of the radioactivity was recovered in feces and 6% was recovered in urine. Unchanged parent drug was not present in the feces and accounted for only 0.12% of the radioactivity excreted in the urine.
The mean apparent volume of distribution of pacritinib at steady-state is 229 L.
The mean apparent clearance of pacritinib is 2.09 L/h.

Metabolism Metabolites

Pacritinib metabolism is mediated primarily by CYP3A4. While it undergoes extensive metabolism to at least four identified metabolites - M1, M2, M3, and M4 - parent drug is the major circulating component in plasma and is responsible for the pharmacologic activity. The two major metabolites, M1 and M2, represent 9.6% and 10.5% of parent drug exposure, respectively.

Wikipedia

Pacritinib
Herboxidiene

Biological Half Life

The mean effective half-life of pacritinib is 27.7 hours.

Use Classification

Human Drugs -> EU pediatric investigation plans

Dates

Modify: 2023-08-15
1: Hart S, Goh KC, Novotny-Diermayr V, Hu CY, Hentze H, Tan YC, Madan B, Amalini C, Loh YK, Ong LC, William AD, Lee A, Poulsen A, Jayaraman R, Ong KH, Ethirajulu K, Dymock BW, Wood JW. SB1518, a novel macrocyclic pyrimidine-based JAK2 inhibitor for the treatment of myeloid and lymphoid malignancies. Leukemia. 2011 Nov;25(11):1751-9. doi: 10.1038/leu.2011.148. Epub 2011 Jun 21. PubMed PMID: 21691275.
2: William AD, Lee AC, Blanchard S, Poulsen A, Teo EL, Nagaraj H, Tan E, Chen D, Williams M, Sun ET, Goh KC, Ong WC, Goh SK, Hart S, Jayaraman R, Pasha MK, Ethirajulu K, Wood JM, Dymock BW. Discovery of the macrocycle 11-(2-pyrrolidin-1-yl-ethoxy)-14,19-dioxa-5,7,26-triaza-tetracyclo[19.3.1.1(2,6). 1(8,12)]heptacosa-1(25),2(26),3,5,8,10,12(27),16,21,23-decaene (SB1518), a potent Janus kinase 2/fms-like tyrosine kinase-3 (JAK2/FLT3) inhibitor for the treatment of myelofibrosis and lymphoma. J Med Chem. 2011 Jul 14;54(13):4638-58. Epub 2011 Jun 15. PubMed PMID: 21604762.
3: Biffa D, Skjerve E, Oloya J, Bogale A, Abebe F, Dahle U, Bohlin J, Djønne B. Molecular characterization of Mycobacterium bovis isolates from Ethiopian cattle. BMC Vet Res. 2010 May 27;6:28. PubMed PMID: 20507576; PubMed Central PMCID: PMC2886024.

Explore Compound Types